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Compound of Interest

Compound Name: 4-Chloro-2,6-diethylpyrimidine

CAS No.: 150358-10-4

Cat. No.: B1386272 Get Quote

Executive Summary
4-Chloro-2,6-diethylpyrimidine (CAS 150358-10-4) is a specialized heterocyclic building

block characterized by a pyrimidine core substituted with ethyl groups at the 2- and 6-positions

and a reactive chlorine atom at the 4-position.[1] Unlike its more common homolog, 4-chloro-

2,6-dimethylpyrimidine, the diethyl variant offers increased lipophilicity and steric bulk. These

properties are critical in medicinal chemistry for modulating the metabolic stability and binding

affinity of kinase inhibitors, herbicides, and antiviral agents.

This guide provides a comprehensive technical workflow for the synthesis, purification, and

downstream functionalization of this compound. It synthesizes homologous protocols from

robust pyrimidine chemistry to ensure high-fidelity reproducibility.

Chemical Profile and Properties[2][3][4][5][6][7][8][9]
[10]
Understanding the physicochemical baseline is essential for process design. The ethyl groups

introduce steric factors that influence both the synthesis (cyclization rates) and nucleophilic

substitution kinetics.
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Property Specification Notes

IUPAC Name 4-Chloro-2,6-diethylpyrimidine

CAS Number 150358-10-4 [1]

Molecular Formula

Molecular Weight 170.64 g/mol

Predicted LogP ~2.8 - 3.2
Higher lipophilicity than

dimethyl analog (LogP ~1.7).

Physical State Liquid or Low-Melting Solid

Likely liquid at RT due to ethyl

chain flexibility disrupting

crystal packing.

Solubility DCM, EtOAc, THF, Toluene

Immiscible with water;

hydrolytically stable at neutral

pH.

Synthetic Workflow: The "De Novo" Construction
The most reliable route to 4-chloro-2,6-diethylpyrimidine is the convergent cyclization of

acyclic precursors followed by deoxyhalogenation. This approach allows for the precise

installation of the ethyl groups.

Phase 1: Cyclocondensation (The Pyrimidine Core)
Objective: Synthesize the intermediate 2,6-diethyl-4-hydroxypyrimidine (tautomer: 2,6-

diethylpyrimidin-4(3H)-one).

Reaction Logic: A condensation reaction between an amidine (providing the N-C-N fragment

and C2-ethyl) and a

-keto ester (providing the C-C-C fragment and C6-ethyl).

Reagents:

Amidine Source: Propionamidine hydrochloride (
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).

-Keto Ester: Ethyl 3-oxopentanoate (Ethyl propionylacetate).

Base: Sodium Ethoxide (NaOEt) in Ethanol (freshly prepared or 21 wt% solution).

Protocol:

Preparation: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol under

atmosphere. Add Sodium Ethoxide (2.5 equiv).

Amidine Activation: Add Propionamidine HCl (1.1 equiv) to the base solution. Stir at ambient

temperature for 30 minutes to liberate the free amidine.

Condensation: Dropwise add Ethyl 3-oxopentanoate (1.0 equiv) over 30 minutes. The

reaction is exothermic; maintain temperature

.

Cyclization: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of the ester.

Workup:

Concentrate the mixture in vacuo to remove ethanol.

Dissolve the residue in minimum water.

Acidify carefully with glacial acetic acid or 6N HCl to pH ~5–6 to precipitate the

hydroxypyrimidine.

Filter the solid, wash with cold water, and dry under vacuum.

Phase 2: Deoxyhalogenation (Activation)
Objective: Convert the inert hydroxyl group into a reactive chloro leaving group.

Reagents:
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Chlorinating Agent: Phosphoryl chloride (

) (Excess, acts as solvent).

Catalyst/Base:N,N-Diethylaniline or DMF (catalytic).

Protocol:

Setup: Place the dried 2,6-diethyl-4-hydroxypyrimidine in a heavy-walled RBF fitted with a

reflux condenser and a caustic scrubber trap (to neutralize HCl gas).

Addition: Add

(5–8 equiv) to the solid. Add N,N-diethylaniline (1.0 equiv) to catalyze the reaction and
scavenge protons.

Reaction: Heat to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

Quench (CRITICAL SAFETY STEP):

Cool the reaction mixture to room temperature.

Concentrate in vacuo to remove excess

.

Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain

temperature

to prevent hydrolysis of the product.

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). Wash combined organics with saturated

and brine.

Purification: Dry over
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, concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc
gradient).

Visualization: Synthetic Pathway
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Figure 1: Convergent synthesis of 4-Chloro-2,6-diethylpyrimidine from acyclic precursors.

Functionalization: Exploiting the C4-Chloro Handle
The C4 position is activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient nature of the pyrimidine ring. The chlorine atom serves as an
excellent leaving group.

Mechanism:
The reaction proceeds via a Meisenheimer-like transition state. The nucleophile attacks C4,

pushing electron density onto the ring nitrogens. Re-aromatization expels the chloride ion.

Protocol A: Amination (Synthesis of 4-Amino
Derivatives)
Used to generate kinase inhibitor libraries.

Reagents: 4-Chloro-2,6-diethylpyrimidine (1 equiv), Amine (1.2 equiv),

or

(2 equiv).

Solvent: DMF or DMSO (polar aprotic solvents accelerate
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).

Conditions: Heat at

for 2–4 hours.

Note: Steric hindrance from the C2/C6 ethyl groups is minimal at C4, but bulky amines (e.g.,

tert-butylamine) may require higher temperatures or Pd-catalysis (Buchwald-Hartwig).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond
Formation)
Used to attach aryl or heteroaryl groups at C4.

Reagents: 4-Chloro-2,6-diethylpyrimidine (1 equiv), Arylboronic acid (1.2 equiv).

Catalyst:

(5 mol%) or

.

Base:

(2M aqueous solution).

Solvent: DME/Water or Dioxane/Water (3:1).

Conditions: Reflux under Argon for 12 hours.

Visualization: Reactivity Landscape
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Figure 2: Divergent functionalization pathways from the chloro-pyrimidine core.

Critical Control Points & Safety
Exothermic Quench of
The most hazardous step is quenching the chlorination reaction.

Risk:

reacts violently with water to produce phosphoric acid and HCl gas.

Control: Never add water to the reaction mixture. Always add the reaction mixture slowly to a

large excess of ice. Maintain temperature

.

Regiochemistry Verification
While the synthesis described is regioselective by design (symmetric amidine, specific keto-

ester), impurities can arise.

Validation: Use

NMR to verify the integral ratio of the ethyl groups. The C2-ethyl and C6-ethyl protons will
have distinct chemical shifts (C2 typically further downfield due to being between two
nitrogens).

References
CAS Registry. (2023). 4-Chloro-2,6-diethylpyrimidine (CAS 150358-10-4).[1][2] American

Chemical Society. Link

ChemicalBook. (2023). 4-Chloro-2,6-dimethylpyrimidine (Homologous Reference). Link

PubChem. (2023). 2-Chloro-4,6-dimethylpyrimidine Compound Summary. National Library of

Medicine. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1386272?utm_src=pdf-body-img
https://www.benchchem.com/product/b1386272?utm_src=pdf-body
https://www.scribd.com/document/578126680/Che-Menu
http://www.bio-fount.com/cn/goods2/397838_7.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcommonchemistry.cas.org%2Fdetail%3Fcas_rn%3D150358-10-4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6186868.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F20550
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Syntheses. (1955). 2,4-Diamino-6-hydroxypyrimidine (General Pyrimidine Synthesis

Protocol). Org. Synth. 1955, 35, 80. Link

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine Derivatives. Link

Note: Due to the specific nature of the diethyl derivative, protocols are adapted from the

chemically equivalent dimethyl homolog (CAS 4472-45-1) and general pyrimidine synthesis

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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